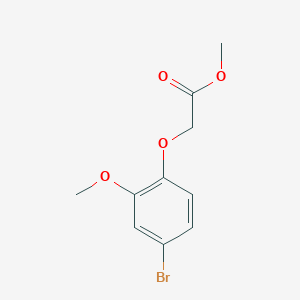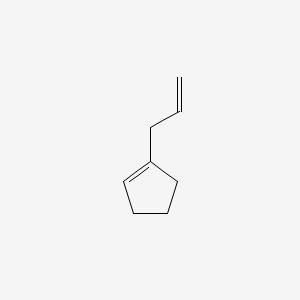
1-(2-Propenyl)cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propenyl)cyclopentene, also known as 1-Allylcyclopentene, is an organic compound with the molecular formula C₈H₁₂. It is a cycloalkene with an allyl group attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propenyl)cyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propenyl)cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield cyclopentane derivatives.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
1-(2-Propenyl)cyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes and allyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Propenyl)cyclopentene exerts its effects depends on the specific reaction or applicationThe cyclopentene ring provides a stable framework that can undergo ring-opening or rearrangement reactions under certain conditions .
Comparison with Similar Compounds
Cyclopentene: Lacks the allyl group, making it less reactive in certain types of reactions.
1-(2-Propenyl)cyclohexene: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Allylcyclopentane: Saturated analog of 1-(2-Propenyl)cyclopentene, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the cyclopentene ring and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
37689-19-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-prop-2-enylcyclopentene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2 |
InChI Key |
PHBGIFRCMRLXFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


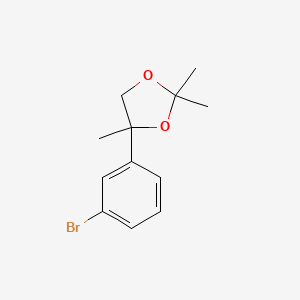
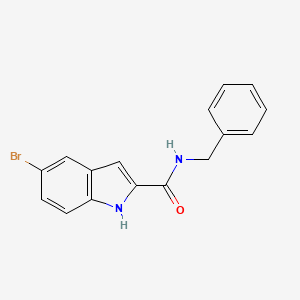

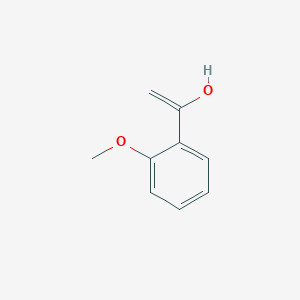
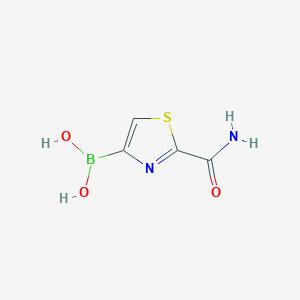

![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
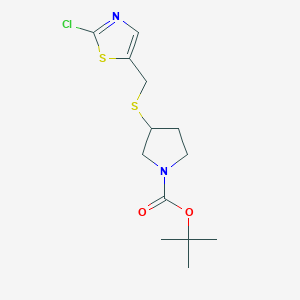
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
